Aleuritic acid methyl ester

Physical Chemistry Crystallization Material Handling

Aleuritic acid methyl ester (methyl aleuritate, CAS 57491-54-0, C₁₇H₃₄O₅, MW 318.45) is the methyl ester derivative of aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a naturally occurring polyhydroxylated fatty acid obtained from shellac resin. The compound is characterized by a melting point of 72–73 °C, a boiling point of 235 °C at 0.1 mmHg, and solubility in methanol, ethanol, chloroform, and acetone, but insolubility in petroleum ether.

Molecular Formula C17H34O5
Molecular Weight 318.4 g/mol
CAS No. 57491-54-0
Cat. No. B15188469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAleuritic acid methyl ester
CAS57491-54-0
Molecular FormulaC17H34O5
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCC(C(CCCCCCO)O)O
InChIInChI=1S/C17H34O5/c1-22-17(21)13-9-4-2-3-7-11-15(19)16(20)12-8-5-6-10-14-18/h15-16,18-20H,2-14H2,1H3/t15-,16-/m0/s1
InChIKeyRPJKCXYNOLKCID-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aleuritic Acid Methyl Ester CAS 57491-54-0: Sourcing Specifications and Comparator Baseline


Aleuritic acid methyl ester (methyl aleuritate, CAS 57491-54-0, C₁₇H₃₄O₅, MW 318.45) is the methyl ester derivative of aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a naturally occurring polyhydroxylated fatty acid obtained from shellac resin [1]. The compound is characterized by a melting point of 72–73 °C, a boiling point of 235 °C at 0.1 mmHg, and solubility in methanol, ethanol, chloroform, and acetone, but insolubility in petroleum ether [1]. Unlike the parent acid (mp 100–101 °C), the methyl ester exists as a fine crystalline solid with significantly lower melting point, making it a distinct chemical entity for procurement decisions [1].

Why Aleuritic Acid Methyl Ester Cannot Be Substituted with Generic Fatty Acid Methyl Esters


Generic substitution with simple fatty acid methyl esters such as methyl laurate or methyl palmitate fails for aleuritic acid methyl ester due to its unique trifunctional structure containing three hydroxyl groups (primary at C16, vicinal secondary at C9 and C10) in addition to the methyl ester terminus [1]. This polyhydroxylated architecture confers fundamentally different reactivity profiles—enabling multi-point esterification, crosslinking, and hydrogen-bond network formation—that are absent in monofunctional fatty esters [2]. Substituting the methyl ester with longer alkyl chain variants (ethyl, butyl) alters physical properties including melting point and solubility in ways that directly impact processing behavior and final material performance [1].

Aleuritic Acid Methyl Ester: Quantitative Differentiation Evidence vs. Comparators


Melting Point and Physical Form Differentiation vs. Parent Aleuritic Acid

Aleuritic acid methyl ester exhibits a melting point of 72–73 °C and crystallizes as fine feathery needles, compared to the parent aleuritic acid which melts at 100–101 °C and crystallizes from dilute ethanol [1]. This 28–29 °C reduction in melting point directly impacts processing requirements for applications involving melt-state reactions or thermal stability considerations [1].

Physical Chemistry Crystallization Material Handling

Boiling Point Differentiation for Distillation and Volatility Applications

Aleuritic acid methyl ester exhibits a boiling point of 235 °C at 0.1 mmHg, a property that distinguishes it from non-esterified aleuritic acid (which decomposes before boiling under similar conditions) and from shorter-chain alkyl esters which typically have lower boiling points [1]. This moderate volatility under reduced pressure makes the methyl ester suitable for vacuum distillation purification or as a volatile intermediate in synthetic sequences where product isolation via distillation is required [1].

Separation Science Distillation Volatility

Solubility Profile Differentiates from Parent Acid in Nonpolar Organic Solvents

Aleuritic acid methyl ester is soluble in methanol, ethanol, chloroform, and acetone, but is specifically noted as insoluble in petroleum ether [1]. In contrast, the parent aleuritic acid is soluble in methanol and lower alcohols but exhibits only moderate solubility in hot water and crystallizes upon cooling, with no reported solubility in chloroform or acetone under standard conditions [1]. The esterification of the carboxyl group enhances lipophilicity, expanding solvent compatibility to include chlorinated solvents and ketones.

Solubility Formulation Solvent Selection

Methyl Ester as Preferred Plasticizer Intermediate in Cellulose Derivative Formulations

US Patent 2,382,919 specifically claims alkyl esters of aleuritic acid, with methyl aleuritate listed as the primary exemplar, as excellent plasticizers and softening agents for cellulose ethers and esters [2]. The patent establishes that these esters are highly compatible with cellulose derivatives and readily soluble in standard lacquer solvents [2]. While ethyl, propyl, butyl, and amyl aleuritates are also disclosed, the methyl ester represents the most fundamental and synthetically accessible member of this series, with melting point data provided for the series: methyl (72–73 °C), ethyl (59 °C) [1].

Plasticizers Cellulose Esters Polymer Additives

Methyl Ester as Synthetic Intermediate for Macrocyclic Musk Lactones

Aleuritic acid methyl ester serves as a key intermediate in the synthesis of (9E)-isoambrettolide, a macrocyclic musk compound of commercial significance in the fragrance industry [1]. The protected methyl ester form is employed in lactonization reactions using substituted benzoic anhydrides with basic catalysts, with the most efficient conditions utilizing 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine N-oxide (DMAPO) [1]. While the free threo-aleuritic acid can also undergo direct lactonization, the methyl ester-protected route offers distinct synthetic advantages in controlling reaction selectivity and enabling stepwise transformations [1].

Fragrance Synthesis Macrocycles Synthetic Intermediates

Comparative Physical Properties Across Aleuritic Acid Ester Homolog Series

Within the homologous series of aleuritic acid alkyl esters, the methyl ester (mp 72–73 °C) occupies an intermediate position between the solid ethyl ester (mp 59 °C) and the higher-melting hydrazide derivative (mp 139–140 °C) [1]. This systematic variation in melting point with ester chain length reflects the balance between molecular packing efficiency and steric effects. The methyl ester represents the shortest chain ester that remains a tractable solid at ambient laboratory conditions, whereas butyl and higher homologs exist as liquids or low-melting solids [1][2].

Structure-Property Relationships Homolog Series Physical Characterization

Procurement-Driven Application Scenarios for Aleuritic Acid Methyl Ester


Plasticizer Development for Cellulose-Based Lacquers and Films

Researchers and formulators developing plasticized cellulose derivative systems should specify aleuritic acid methyl ester based on its established compatibility with cellulose ethers and esters as documented in US 2,382,919 [2]. The methyl ester's solid crystalline form at ambient temperature (mp 72–73 °C) enables precise weighing and handling during formulation development, while its melting point provides predictable melt-blending behavior [1]. Unlike liquid plasticizers that may exude or migrate, the solid ester offers potential for controlled release and dimensional stability in finished films and coatings.

Melt-Polycondensation Monomer for Polyester Synthesis

Aleuritic acid methyl ester serves as a monomer or comonomer in melt-polycondensation reactions for producing long-chain polyhydroxyalkanoate polyesters [1][2]. The methyl ester functionality participates in transesterification reactions, while the three hydroxyl groups (C9, C10 vicinal diol; C16 primary) provide crosslinking and hydrogen-bonding capacity [1]. The lower melting point (72–73 °C) compared to the parent acid (100–101 °C) reduces the thermal energy required to initiate melt-state polymerization, potentially minimizing side reactions and degradation [1].

Synthetic Intermediate for Macrocyclic Musk Fragrances

Process chemists synthesizing (9E)-isoambrettolide and related macrocyclic musk compounds utilize aleuritic acid methyl ester as a protected intermediate, enabling stepwise lactonization strategies with substituted benzoic anhydride catalyst systems [3]. The methyl ester protection of the carboxylic acid terminus prevents unwanted side reactions during manipulations of the C9–C10 vicinal diol and C16 primary alcohol moieties, providing synthetic flexibility not available when using the unprotected parent acid directly [3].

Analytical Reference Standard for Shellac-Derived Materials Characterization

Analytical laboratories characterizing shellac-based materials or archaeological lacquer artifacts utilize aleuritic acid methyl ester as a reference compound for mass spectrometric identification of aleuritic acid derivatives [1]. The compound's well-defined physical properties—mp 72–73 °C, bp 235 °C at 0.1 mmHg—and characterized solubility profile (methanol, ethanol, chloroform, acetone soluble; petroleum ether insoluble) provide a reliable benchmark for method development and validation in GC-MS and LC-MS analyses [1].

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